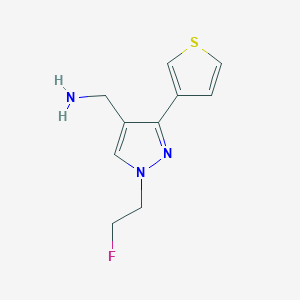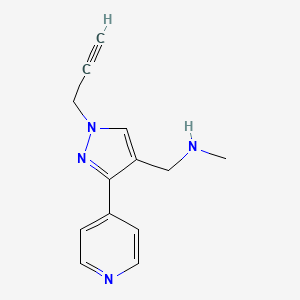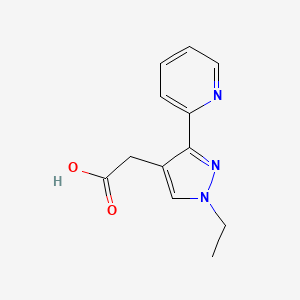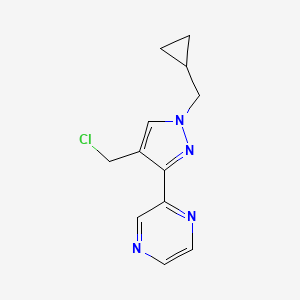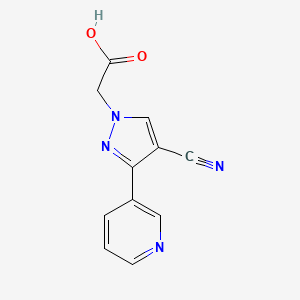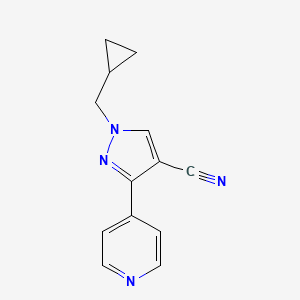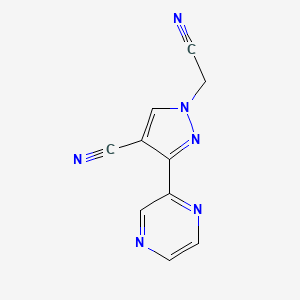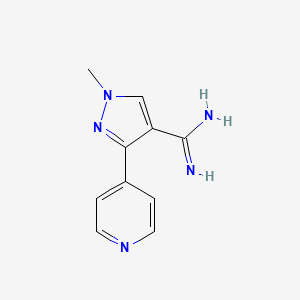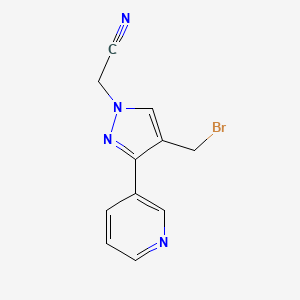
2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(Bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (BMPP) is a heterocyclic compound that has been studied extensively for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BMPP has been used as a starting material in the synthesis of a variety of biologically active molecules, including anti-inflammatory agents and antiviral drugs. It has also been used as a catalyst in the synthesis of a variety of molecules, including polymers precursors. In addition, BMPP has been investigated as a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer’s.
Scientific Research Applications
Synthesis of Novel Heterocycles
- Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, derived from related key intermediates, have been synthesized and evaluated for their antioxidant activities, with some showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).
- Novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles have been synthesized, showcasing the versatility of pyrazole derivatives in forming structurally diverse molecules (Khalifa, Al-Omar, & Ali, 2017).
Luminescent Materials and Metal-Organic Frameworks
- A series of mixed-ligand Cd(II) coordination polymers with novel ligands, including a derivative similar to the compound , have been synthesized under hydrothermal conditions, demonstrating potential for constructing novel luminescent frameworks (Cai, Guo, & Li, 2013).
Biological Activity and Catalysis
- Pyrazole derivatives have been evaluated for their cytotoxic activity against diverse tumor cell lines, indicating their potential as scaffolds for developing new anticancer agents (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).
- A copper complex bearing a TEMPO moiety, synthesized from a ligand related to the query compound, has been demonstrated as a catalyst for the aerobic oxidation of primary alcohols, showcasing the compound's applicability in oxidation reactions (Lu, Costa, Roubeau, Mutikainen, Turpeinen, Teat, Gamez, & Reedijk, 2008).
properties
IUPAC Name |
2-[4-(bromomethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPRQNXQDMLBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CBr)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





